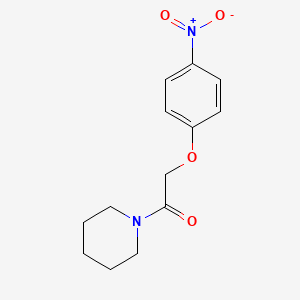

![molecular formula C19H22N4 B2848751 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine CAS No. 890620-50-5](/img/structure/B2848751.png)

2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a complex organic molecule that contains several functional groups. It includes a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with an ethyl group, a methyl group, a phenyl group, and a pyrrolidin-1-yl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[1,5-a]pyrimidine core, followed by various substitution reactions to introduce the ethyl, methyl, phenyl, and pyrrolidin-1-yl groups . The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazolo[1,5-a]pyrimidine core would likely contribute to the compound’s rigidity and planarity, while the ethyl, methyl, phenyl, and pyrrolidin-1-yl substituents would add complexity to the molecule’s three-dimensional shape .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the pyrrolidin-1-yl group could potentially undergo reactions involving the nitrogen atom, while the phenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar pyrrolidin-1-yl group could affect the compound’s solubility in different solvents .科学的研究の応用

- The pyrrolidine ring in this compound serves as a versatile scaffold for designing kinase inhibitors. Researchers have synthesized derivatives of this molecule and evaluated their activity against specific kinases. Notably, some compounds exhibited nanomolar activity against CK1γ and CK1ε, suggesting potential therapeutic applications .

- Pyrrolidine-2,5-dione, a structural motif found in this compound, has emerged as a valuable scaffold for treating epilepsy. Researchers have explored its derivatives and their antiepileptic effects. Further studies are needed to optimize these compounds for clinical use .

- Pyrazolo[1,5-a]pyrimidines, including our compound of interest, have been used as fluorophores. These molecules exhibit good photobleaching performance, making them suitable for fluorescence-based imaging and sensing applications .

- While specific studies on our compound are limited, related pyrazolo[1,5-a]pyrimidines have been investigated as carbonic anhydrase inhibitors. These enzymes play a crucial role in various physiological processes, and inhibiting them could have therapeutic implications .

- The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to varying binding modes with enantioselective proteins. Medicinal chemists can leverage this information for rational drug design .

- Researchers have employed two main strategies: (a) constructing the pyrrolidine ring from different cyclic or acyclic precursors and (b) functionalizing preformed pyrrolidine rings (e.g., proline derivatives). Understanding these synthetic approaches aids in designing novel pyrrolidine-based compounds .

Kinase Inhibition

Antiepileptic Properties

Fluorescent Probes

Carbonic Anhydrase Inhibitors

Drug Design and Stereochemistry

Synthetic Strategies

作用機序

Target of Action

Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation .

Mode of Action

It’s known that the pyrrolidine ring, a key component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Compounds with similar structures have been reported to alter cell cycle progression and induce apoptosis within cells . This suggests that 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine might affect similar pathways.

Pharmacokinetics

The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates . This suggests that the compound might have favorable ADME properties.

Result of Action

Compounds with similar structures have been reported to have significant cytotoxic activities against various cell lines . This suggests that 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine might have similar effects.

Action Environment

It’s known that the stability of similar compounds under exposure to extreme ph has been studied . This suggests that environmental factors such as pH might influence the action of 2-Ethyl-5-methyl-3-phenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine.

Safety and Hazards

将来の方向性

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. This might involve studying its reactivity under different conditions, investigating its interactions with various biological targets, or developing new synthetic routes to improve its production .

特性

IUPAC Name |

2-ethyl-5-methyl-3-phenyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4/c1-3-16-18(15-9-5-4-6-10-15)19-20-14(2)13-17(23(19)21-16)22-11-7-8-12-22/h4-6,9-10,13H,3,7-8,11-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVCYNJSSFOKSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

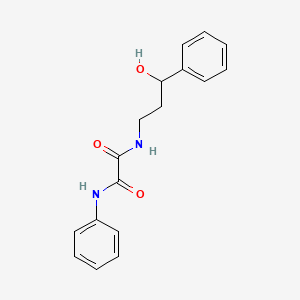

![3-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethoxyphenyl)pyridazine](/img/structure/B2848670.png)

![1-(4-fluorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2848671.png)

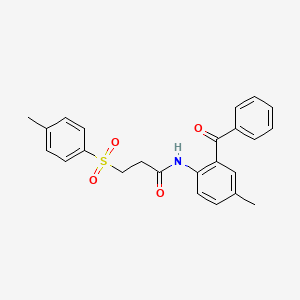

![N-(2-methoxyphenyl)-2-[6-methyl-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2848672.png)

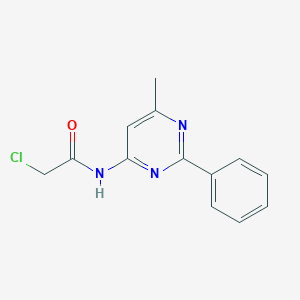

![9-(4-methoxyphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2848675.png)

![N-[2-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2848677.png)

![N2,N5-bis(3-(1H-benzo[d]imidazol-2-yl)phenyl)thiophene-2,5-dicarboxamide](/img/structure/B2848681.png)

![[1-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride](/img/no-structure.png)

![tert-Butyl N-{spiro[2.5]octan-1-yl}carbamate](/img/structure/B2848683.png)

![N-[(4-methoxyphenyl)methyl]-2-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide](/img/structure/B2848689.png)